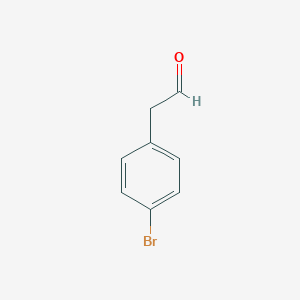

(4-Bromophenyl)acetaldehyde

Descripción general

Descripción

(4-Bromophenyl)acetaldehyde is an organic compound with the molecular formula C8H7BrO. It is a white solid with a melting point of 96-97°C and a boiling point of approximately 267.5°C . This compound is known for its utility in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (4-Bromophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the bromination of phenylacetaldehyde. This reaction typically uses bromine in the presence of a solvent like carbon tetrachloride or chloroform, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as distillation and recrystallization to achieve the desired product specifications .

Análisis De Reacciones Químicas

Types of Reactions: (4-Bromophenyl)acetaldehyde undergoes various chemical reactions, including:

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: (4-Bromophenyl)acetic acid.

Reduction: (4-Bromophenyl)ethanol.

Substitution: Various substituted (4-Bromophenyl) derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reactivity and Utility

The presence of the aldehyde group in (4-Bromophenyl)acetaldehyde allows it to participate in numerous organic reactions, such as:

- Condensation Reactions : It can undergo condensation with amines to form imines or with alcohols to yield acetals.

- Nucleophilic Additions : The aldehyde can react with nucleophiles to form alcohols or other derivatives.

- Synthesis of Heterocycles : It serves as a precursor for synthesizing various heterocyclic compounds, particularly azetidin-2-one derivatives, which have shown cytotoxic activity in biological assays .

Medicinal Chemistry

Biological Activity

Research indicates that this compound derivatives exhibit significant biological activity. Notably:

- Cytotoxic Properties : Derivatives synthesized from this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

- HCV Inhibition : Compounds derived from this aldehyde have been explored for their ability to inhibit hepatitis C virus (HCV) assembly and replication, showing promise as antiviral agents .

Case Study 1: Synthesis of Trisubstituted Azetidin-2-One Derivatives

A study focused on synthesizing trisubstituted azetidin-2-one derivatives from this compound highlighted its utility as a starting material. The resulting compounds exhibited notable cytotoxicity in various assays, indicating their potential for further development in therapeutic applications.

Case Study 2: Antiviral Activity Against HCV

In another study, derivatives of this compound were screened for their ability to inhibit HCV replication. The findings revealed that certain analogs showed synergistic effects when combined with existing antiviral drugs, suggesting a promising avenue for developing new treatments for hepatitis C .

Mecanismo De Acción

The mechanism of action of (4-Bromophenyl)acetaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in many biochemical processes. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .

Comparación Con Compuestos Similares

- (4-Bromophenyl)acetic acid

- (4-Bromophenyl)ethanol

- (4-Bromophenyl)acetone

- (4-Bromophenyl)methanol

Comparison: (4-Bromophenyl)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its similar compounds. For instance, (4-Bromophenyl)acetic acid is more stable and less reactive in nucleophilic addition reactions, while (4-Bromophenyl)ethanol is primarily used in reduction reactions .

Actividad Biológica

(4-Bromophenyl)acetaldehyde, with the chemical formula C₈H₇BrO and CAS Number 27200-79-9, is an organic compound characterized by a bromine atom attached to a phenyl ring and an aldehyde functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.

- Molecular Weight: 199.05 g/mol

- Log P (Octanol-Water Partition Coefficient): Ranges from 1.73 to 2.99, indicating moderate lipophilicity, which may influence its biological activity and absorption characteristics .

- Reactive Group: The aldehyde group (CHO) makes it a versatile intermediate in organic synthesis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of derivatives related to this compound. For instance, compounds synthesized from this aldehyde have shown promising results against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study investigated the antimicrobial activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives synthesized from this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against pathogens such as E. coli and S. aureus.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| d1 | 15.62 | Bactericidal |

| d2 | 31.25 | Bacteriostatic |

| d3 | 7.81 | Bactericidal |

The study concluded that the presence of the bromine atom enhances the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer properties of this compound derivatives have also been explored. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7).

Case Study: Anticancer Screening

In a screening of various synthesized compounds, those derived from this compound showed varying degrees of cytotoxicity:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| d6 | 10 | MCF7 |

| d7 | 15 | MDA-MB-231 |

The IC₅₀ values indicate the concentration required to inhibit cell viability by 50%. Compounds d6 and d7 were particularly notable for their potent anticancer activity .

Cytotoxicity

Cytotoxicity assessments are crucial for determining the safety profile of compounds derived from this compound. Studies have indicated that while some derivatives exhibit significant cytotoxic effects on cancer cells, they may also show varying toxicity levels on non-cancerous cells.

Cytotoxicity Results Summary

| Compound | CC₅₀ (µM) | Toxicity Level |

|---|---|---|

| d8 | >100 | Non-toxic |

| d9 | 50 | Marginally toxic |

These findings suggest that while this compound derivatives can be effective against cancer cells, careful consideration is needed regarding their toxicity to healthy cells .

Propiedades

IUPAC Name |

2-(4-bromophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBONBFMRTWGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453431 | |

| Record name | (4-bromophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27200-79-9 | |

| Record name | (4-bromophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.